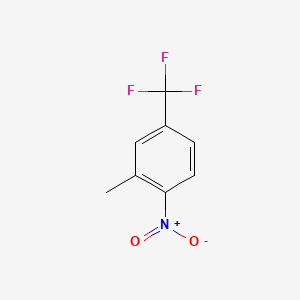

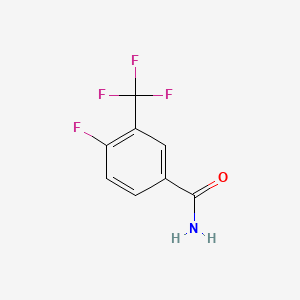

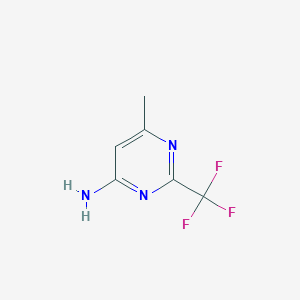

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Übersicht

Beschreibung

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure with two nitrogen atoms at positions 1 and 3. The trifluoromethyl group at the 2-position and the methyl group at the 6-position are indicative of its potential for various chemical modifications and biological activities.

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which are structurally related to 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, has been reported to involve the preparation of 51 derivatives with antihypertensive activity . Another related compound, 6-aryl-3-cyano-5-alkylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, was synthesized using an iminophosphorane-mediated annulation, followed by nucleophilic addition with amines . These methods highlight the versatility in the synthesis of pyrimidine derivatives, which may be applicable to the synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by X-ray diffraction, NMR, and other spectroscopic methods. For example, the crystal structure and DFT studies of a substituted pyrimidin-2-amine revealed the presence of intramolecular hydrogen bonds and a planar pyrimidinone ring, which are common features in the pyrimidine scaffold . These structural characteristics are crucial for the interaction of pyrimidine derivatives with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including aminolysis, nucleophilic substitution, and Suzuki coupling. The aminolysis of a pyrimidin-4(3H)-one derivative with different amines has been shown to be successful under specific conditions . Additionally, the synthesis of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues involved nucleophilic substitution followed by Suzuki coupling . These reactions demonstrate the reactivity of the pyrimidine ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, fluorinated polyimides derived from a trifluoromethyl-substituted bis(ether amine) monomer exhibited low moisture absorption and low dielectric constants, indicating the impact of the trifluoromethyl group on the material properties . Similarly, the presence of a trifluoromethyl group in 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is likely to affect its physical and chemical properties, making it a candidate for various applications in material science and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

1. Crystal Structure Analysis

- Application Summary : The compound 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, which is structurally similar to the compound you mentioned, has been studied for its crystal structure .

- Methods of Application : The crystal structure was determined using X-ray diffraction techniques. The crystallographic data and atomic coordinates were collected and analyzed .

- Results : The crystal structure was successfully determined, providing valuable information about the arrangement of atoms in the crystal lattice .

2. Agrochemical and Pharmaceutical Applications

- Application Summary : Trifluoromethylpyridines, which share some structural similarities with the compound you mentioned, have been used extensively in the agrochemical and pharmaceutical industries .

- Methods of Application : These compounds are typically synthesized in the lab and then tested for their biological activity. They can be applied in various ways depending on their intended use .

- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

3. Pesticide Development

- Application Summary : Trifluoromethylpyridine functional groups, which are structurally similar to the compound you mentioned, have been used in the development of novel insecticides and pesticides .

- Methods of Application : These compounds are synthesized in the lab and then tested for their biological activity against various pests .

- Results : The development of these new compounds has led to improved therapeutic activity in pest control .

4. Pharmaceutical Research

- Application Summary : Pyridine derivatives, similar to the compound you mentioned, have been studied for their potential therapeutic effects .

- Methods of Application : These compounds are synthesized and then tested for their biological activity in various disease models .

- Results : Some of these compounds have shown promising results, such as inhibiting dihydrofolate reductase (DHFR), which has good antitumor effects .

5. Intermediate in Chemical Synthesis

- Application Summary : “6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine” can be used as an intermediate in the synthesis of other complex organic compounds .

- Methods of Application : This compound can be synthesized in the lab and then used in further reactions to produce other compounds .

- Results : The successful synthesis of this compound can lead to the production of a variety of other compounds with potential applications in various fields .

6. Development of Fluorinated Organic Chemicals

- Application Summary : Trifluoromethylpyridine functional groups, which are structurally similar to the compound you mentioned, have been used in the development of fluorinated organic chemicals .

- Methods of Application : These compounds are synthesized in the lab and then tested for their unique physicochemical properties .

- Results : The development of these new compounds has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

Safety And Hazards

The safety information for “6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine” indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Pyrimidine derivatives, including “6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine”, have attracted attention due to their extensive biological activities . Therefore, the development of novel and promising fungicides and other agrochemicals using these compounds could be a potential future direction .

Eigenschaften

IUPAC Name |

6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-3-2-4(10)12-5(11-3)6(7,8)9/h2H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJHXJVFHPVGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288234 | |

| Record name | 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

CAS RN |

4571-65-7 | |

| Record name | 4571-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.